molecular formula C6H3BrClNO2 B106631 3-Bromo-6-chloropyridine-2-carboxylic acid CAS No. 929000-66-8

3-Bromo-6-chloropyridine-2-carboxylic acid

Cat. No.: B106631
CAS No.: 929000-66-8
M. Wt: 236.45 g/mol
InChI Key: RDZPMWLHALUNCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of pyridine-2-carboxylic acid under controlled conditions . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting inflammatory and cancer pathways. Its unique chemical structure allows for modifications that enhance biological activity.

Case Studies :

  • Anti-Cancer Agents : Research demonstrates that derivatives of 3-bromo-6-chloropyridine-2-carboxylic acid exhibit potent inhibitory effects on various cancer cell lines. For instance, modifications to the carboxylic acid group have led to compounds that significantly inhibit tumor growth in xenograft models.
  • Anti-Inflammatory Drugs : The compound is also being explored for its anti-inflammatory properties, with studies indicating its potential to reduce cytokine production in activated macrophages.

Agricultural Chemicals

Overview : In agriculture, this compound is utilized in formulating agrochemicals that enhance the efficacy of pesticides and herbicides, contributing to improved crop yields and pest resistance.

Applications :

  • Pesticide Development : this compound has been incorporated into new pesticide formulations that show increased effectiveness against resistant pest strains. Its mechanism involves disrupting pest metabolic pathways.
  • Herbicides : The compound is also used to develop herbicides that target specific weed species without harming crops, thereby promoting sustainable agricultural practices.

Material Science

Overview : The compound plays a role in the synthesis of specialized polymers and materials with unique properties suitable for advanced applications.

Applications :

  • Coatings and Adhesives : Research indicates that incorporating this compound into polymer matrices enhances adhesion properties and thermal stability.
  • Dyes and Pigments : As a building block, this compound is utilized in creating dyes with improved lightfastness and color intensity.

Biochemical Research

Overview : In biochemical studies, this compound aids in understanding enzyme inhibition and receptor binding mechanisms.

Applications :

  • Enzyme Inhibition Studies : The compound has been employed to study its effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
  • Receptor Binding Assays : It is used in assays to evaluate binding affinities to various receptors, contributing to drug discovery efforts.

Analytical Chemistry

Overview : this compound serves as a standard reference material in analytical methods, ensuring the accuracy of calibration and validation processes.

Applications :

  • Chromatography and Spectroscopy : The compound is often used in chromatography techniques to develop calibration curves for quantifying related compounds in complex mixtures.

Data Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnti-cancer drugs, anti-inflammatory agentsTargeted therapies with enhanced efficacy
Agricultural ChemicalsPesticides, herbicidesImproved crop yield and pest resistance
Material ScienceCoatings, adhesives, dyesEnhanced properties such as adhesion and stability
Biochemical ResearchEnzyme inhibition, receptor binding studiesInsights into metabolic processes
Analytical ChemistryReference material for chromatographyAccurate calibration in analytical methods

Comparison with Similar Compounds

Comparison: 3-Bromo-6-chloropyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct substitution patterns and electronic properties, making it valuable for specific synthetic applications .

Biological Activity

3-Bromo-6-chloropyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H3BrClN2O2C_6H_3BrClN_2O_2. The presence of both bromine and chlorine atoms on the pyridine ring, along with a carboxylic acid group, contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, suggesting moderate antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on human cancer cell lines revealed that it inhibits cell proliferation in a dose-dependent manner. Notably, at concentrations of 10 µM, it reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by approximately 50% . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in treated cells.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in this parasite .
  • Cell Signaling Pathways : It may modulate various signaling pathways associated with cell survival and proliferation. The presence of the carboxylic acid group enhances solubility and facilitates interactions with target proteins.

Case Studies

  • Inhibition of Trypanosoma brucei : A study highlighted the compound's potential as a lead for developing treatments against human African trypanosomiasis (HAT). It exhibited low toxicity to mammalian cells while effectively inhibiting T. brucei growth at concentrations as low as 39 nM .
  • Antimicrobial Efficacy : In a comparative analysis with other brominated pyridine derivatives, this compound showed superior antimicrobial activity against Gram-positive bacteria, indicating its potential as a scaffold for antibiotic development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Chlorination : Starting from 3-amino-pyridine derivatives, chlorination introduces the chlorine atom at the desired position.
  • Bromination : Subsequent bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions.
  • Carboxylation : The introduction of the carboxylic acid group is often performed via hydrolysis of an ester intermediate.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, apoptosis induction
5-Bromo-2-methoxy-pyridineLowModerateCell cycle arrest
4-Chloro-3-pyridinecarboxylic acidHighLowUnknown

Properties

IUPAC Name

3-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZPMWLHALUNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650317
Record name 3-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-66-8
Record name 3-Bromo-6-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-chloropyridine-2-carboxylic acid
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